molecular formula C8H8F3NO B13945874 3-(Methyl(trifluoromethyl)amino)phenol

3-(Methyl(trifluoromethyl)amino)phenol

Cat. No.: B13945874
M. Wt: 191.15 g/mol
InChI Key: IEFZWVZROFCNBD-UHFFFAOYSA-N
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Description

3-(Methyl(trifluoromethyl)amino)phenol is a versatile phenolic compound of significant interest in advanced chemical and pharmaceutical research. Its structure, featuring both a phenol and a trifluoromethylated amine group, makes it a valuable building block for developing new active molecules. The incorporation of the trifluoromethyl (CF3) group is a established strategy in medicinal chemistry, as this moiety can profoundly influence a compound's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . This makes the compound particularly useful in the synthesis of potential pharmaceuticals. Researchers can utilize this compound in the design of novel Schiff base ligands, given that phenolic amines readily condense with aldehydes . Such Schiff bases are known to form complexes with metal ions and have applications in developing sensors, catalysts, and materials with non-linear optical properties . Furthermore, the trifluoromethyl group is a common feature in many FDA-approved drugs and agrochemicals, underlining its importance in creating bioactive molecules . As a key intermediate, 3-(Methyl(trifluoromethyl)amino)phenol can be used to generate libraries of compounds for high-throughput screening in drug discovery campaigns, particularly in areas such as oncology, infectious diseases, and central nervous system disorders . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-[methyl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-3-2-4-7(13)5-6/h2-5,13H,1H3

InChI Key

IEFZWVZROFCNBD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenol using trifluoromethylating agents under specific conditions . The reaction conditions often include the use of radical initiators and solvents that facilitate the formation of the trifluoromethyl radical.

Industrial Production Methods

Industrial production of 3-(Methyl(trifluoromethyl)amino)phenol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

3-(Methyl(trifluoromethyl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties

The table below compares key physicochemical properties of 3-(Methyl(trifluoromethyl)amino)phenol with similar compounds:

Compound Molecular Formula Molecular Weight Acidity (pKa)* Solubility (in Water) Key Substituent Effects
3-(Methyl(trifluoromethyl)amino)phenol C₈H₇F₃NO 220.14 ~6.5–7.5† Low (hydrophobic) -CF₃ (electron-withdrawing), -N(CH₃)(CF₃)
3-Trifluoromethylphenol C₇H₅F₃O 162.11 ~5.8–6.5† Moderate -CF₃ (strong electron-withdrawing)
3-Nitrophenol C₆H₅NO₃ 139.11 8.36 Low -NO₂ (electron-withdrawing)
3-Methylphenol (m-cresol) C₇H₈O 108.14 10.09 Moderate -CH₃ (electron-donating)
2-Amino-3-(trifluoromethyl)phenol C₇H₆F₃NO 177.12 ~7.8–8.5† Low -NH₂ (electron-donating), adjacent -CF₃

*Reported or estimated based on substituent effects.
†Estimated values derived from analogous compounds.

Key Observations :

  • Acidity: The -CF₃ group significantly lowers the pKa of phenolic compounds compared to phenol (pKa ~10). 3-Trifluoromethylphenol is more acidic than 3-nitrophenol due to the stronger electron-withdrawing nature of -CF₃ . The target compound’s acidity is moderated by the mixed electronic effects of the -N(CH₃)(CF₃) group.
  • Lipophilicity : The -CF₃ group enhances lipophilicity, which is critical for membrane permeability in bioactive molecules .
3-(Methyl(trifluoromethyl)amino)phenol

Amination of 3-Trifluoromethylphenol: Reacting 3-trifluoromethylphenol with methylamine derivatives under catalytic conditions.

Modification of Trifluoromethylphenyl Amines : As shown in , trifluoromethylphenyl amines (e.g., compound 3a–3e) can react with acid chlorides or anhydrides to form amides . Adapting this method, the target compound might be synthesized via alkylation or reductive amination.

Example Synthesis of 3-Trifluoromethylphenol :

  • Route: Nitration of trifluoromethylbenzene → Reduction to amine → Diazotization → Hydrolysis to phenol.
  • Yield : Optimized to >80% purity.
Target Compound
  • Hypothesized Applications: Agrochemicals: Trifluoromethylphenyl amides in exhibit insecticidal and fungicidal properties . The target compound’s -CF₃ group may enhance bioactivity against pests. Pharmaceuticals: Analogous compounds like 3-trifluoromethylphenol are intermediates in drug synthesis .
Comparative Bioactivity:
Compound Reported Bioactivity References
3-Trifluoromethylphenol Pesticide intermediate, antifungal properties
3-Nitrophenol Precursor for dyes and pharmaceuticals
2-Nitro-4-(trifluoromethyl)phenol Degradation product of agrochemicals (e.g.,啶氧菌酯)

Degradation and Environmental Impact :

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